1-[4-(Trifluoromethyl)phenyl]azetidin-2-one
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-1-3-8(4-2-7)14-6-5-9(14)15/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKYIHDUAJOFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization to form the azetidinone ring . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "1-[4-(Trifluoromethyl)phenyl]azetidin-2-one" with detailed data tables and case studies is not available within the provided search results, the information below highlights the applications of azetidine and azetidinone derivatives, including those containing trifluoromethylphenyl groups, in medicinal chemistry.
Azetidine and Azetidinone Derivatives: Overview
Azetidine and azetidinone derivatives are important heterocycles with diverse pharmacological applications, including antibacterial, antifungal, and antitubercular activities . These compounds have shown practical importance in medicinal chemistry .
Antimicrobial Activity
Certain pyridine-containing substituted azetidin-2-one derivatives have demonstrated antimicrobial activity . For instance, a study showed that specific compounds like 3-chloro-4-(pyridine-3-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one exhibited good antibacterial activity against Staphylococcus aureus, comparable to streptomycin . Other synthesized compounds, such as those with quinoline-based dihydropyridine and 2-oxo-azetidine derivatives, have shown activity against Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa .
Antitubercular Activity
A series of novel Azetidin-2-one derivatives were synthesized and tested for their anti-tubercular activity . Certain analogues displayed good to moderate anti-tubercular activity, with some exhibiting minimum inhibitory concentration (MIC) values of 1.56 and 0.78μg/mL against Mycobacterium tuberculosis .
Vasopressin V1a Receptor Antagonists
Azetidinones have also been explored as vasopressin V1a receptor antagonists . One such compound, LY307174, was identified as a screening lead for the vasopressin V1a receptor . Further research in this area has led to the development of novel series of vasopressin V1a antagonists with subnanomolar affinities, with potential for human clinical evaluation .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer effects may involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Polar Groups: Hydroxyl (in ezetimibe) and dimethylamino groups () increase solubility but may reduce membrane permeability compared to –CF₃ .
- Steric Effects : Bulky substituents like trimethoxyphenyl () or benzyl groups () can hinder ring-opening reactions critical for β-lactam bioactivity .
Key Observations :
- Trifluoromethyl Challenges : Introducing –CF₃ often requires specialized fluorinated building blocks or late-stage trifluoromethylation, increasing synthetic complexity .
- Catalyst Dependency: Asymmetric synthesis (e.g., ezetimibe) relies on chiral auxiliaries or catalysts, whereas non-stereoselective methods () are simpler but yield racemic mixtures .
Key Observations :
- Antimicrobial vs. Therapeutic: While isoxazole-azetidinones () target microbes, ezetimibe’s –OH and –F groups enable host-targeted therapeutic effects .
- Unmet Potential: The target compound’s –CF₃ group may offer unique β-lactamase resistance, but further studies are needed to confirm .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]azetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C10H8F3N
- Molecular Weight : 215.17 g/mol
The presence of the trifluoromethyl group is significant as it can enhance binding affinity to various biological targets due to increased electron-withdrawing effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of azetidin-2-one compounds can possess significant antibacterial properties. For instance, modifications in the azetidinone structure have led to enhanced activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some studies suggest that azetidinone derivatives may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of apoptosis-related proteins .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
- Receptor Binding : Its structural features may allow it to bind effectively to specific receptors, modulating their activity and influencing various biological processes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a study conducted by researchers at a pharmaceutical institute, various derivatives of azetidinone were synthesized, including this compound. The compound was tested against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with an MIC value of 100 µg/mL against E. coli MTCC 443 .
Case Study: Cancer Cell Proliferation
Another study explored the anticancer potential of this compound through in vitro assays on breast cancer cell lines. The results demonstrated that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the common synthetic routes for 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one, and how can their efficiencies be compared?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving β-lactam formation. Key approaches include:
- Staudinger Synthesis : Reaction of imines with ketenes, as demonstrated in azetidin-2-one derivatives (e.g., 3-benzyl-4-aryl analogs) .
- Condensation Reactions : Utilizing trifluoromethyl-substituted benzaldehyde derivatives with appropriate amines, followed by intramolecular cyclization (e.g., via Pinner reaction analogs) .
Efficiency can be compared using metrics such as yield (65–75% in optimized protocols), purity (validated by HPLC), and reaction time (12–24 hours under reflux).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., trifluoromethyl group at the para position) .
- X-ray Crystallography : Tools like OLEX2 and SHELXT refine crystal structures, resolving bond angles and spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed vs. calculated m/z 434.2329 vs. 434.2358) .
Q. What are the critical parameters to consider when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethyl intermediates .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, as per pharmacopeial standards .
- Safety : Handling fluorinated reagents requires inert atmosphere protocols due to potential toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental data in crystal structure analysis?
- Methodological Answer :
- Use OLEX2 for iterative refinement of hydrogen bonding and torsional angles .
- Cross-validate with SHELXT to detect space group errors or twinning .
- Compare experimental XRD data with DFT-optimized structures to identify polymorphic variations .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate napthylethylamine derivatives to enforce stereoselectivity (e.g., (S)-1-(1-napthyl)ethyl groups yield trans-β-lactams) .
- Chromatography : Chiral HPLC with amylose-based columns separates diastereomers (e.g., (3S,4S) vs. (3R,4R) isomers) .
Q. How does the trifluoromethyl group influence electronic properties and derivatization reactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the phenyl ring, directing electrophilic substitution to meta positions .
- Stability : Fluorine’s inductive effect enhances metabolic stability, critical for pharmacological applications .
Q. What computational methods predict pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Assess binding affinity to target receptors (e.g., benzodiazepine-binding sites) using PubChem-derived 3D structures .
- QSAR Models : Correlate logP (calculated: ~2.8) with bioavailability using software like Schrödinger’s QikProp .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
